3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole: is a heterocyclic compound that features an indole moiety, an oxadiazole ring, and a tetrahydropyran (oxan) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole or oxadiazole precursor is replaced by a tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: Both the indole and oxadiazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound is of interest for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-4-yl)-5-(methyl)-1,2,4-oxadiazole
- 3-(1H-indol-4-yl)-5-(phenyl)-1,2,4-oxadiazole
- 3-(1H-indol-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole lies in the presence of the tetrahydropyran group, which can impart different physicochemical properties compared to other similar compounds. This can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-13(12-4-7-17-14(12)3-1)16-18-15(21-19-16)10-11-5-8-20-9-6-11/h1-4,7,11,17H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMYHQRGPQBJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=NC(=NO2)C3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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